2,4-Dimethylbenzofuran-6-ol
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Overview
Description
2,4-Dimethylbenzofuran-6-ol is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of two methyl groups at the 2 and 4 positions and a hydroxyl group at the 6 position on the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylbenzofuran-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dimethylphenol with a suitable furan precursor in the presence of a catalyst. The reaction conditions often involve elevated temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylbenzofuran-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under controlled conditions.
Major Products Formed:
Oxidation: Formation of 2,4-dimethylbenzofuran-6-one.
Reduction: Formation of 2,4-dimethyl-2,3-dihydrobenzofuran-6-ol.
Substitution: Formation of various halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,4-Dimethylbenzofuran-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 6 position can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2,4-Dimethylbenzofuran-6-ol can be compared with other benzofuran derivatives to highlight its uniqueness:
Similar Compounds: Benzofuran, 2-methylbenzofuran, 4-methylbenzofuran, 6-hydroxybenzofuran.
Uniqueness: The presence of two methyl groups and a hydroxyl group at specific positions on the benzofuran ring imparts unique chemical and biological properties to this compound, distinguishing it from other benzofuran derivatives
Properties
Molecular Formula |
C10H10O2 |
---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2,4-dimethyl-1-benzofuran-6-ol |
InChI |
InChI=1S/C10H10O2/c1-6-3-8(11)5-10-9(6)4-7(2)12-10/h3-5,11H,1-2H3 |
InChI Key |
VHSRCCXGBGPQOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C=C(O2)C)O |
Origin of Product |
United States |
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